Bienvenue dans la boutique en ligne BenchChem!

(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid

Phenotypic screening Antiviral Anti-infective

(2E)-3-{[4-(Dimethylamino)phenyl]carbamoyl}prop-2-enoic acid (CAS 6957-55-7), synonymously known as N-(4-dimethylamino-phenyl)-maleamic acid or 4'-(dimethylamino)maleanilic acid, is a synthetic N-aryl maleamic acid derivative (MF: C12H14N2O3, MW: 234.25 g/mol). It bears the characteristic α,β-unsaturated carbonyl system of the maleamic acid scaffold, a recognized pharmacophore for covalent modifier design and enzyme inhibition.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 6957-55-7
Cat. No. B6422019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid
CAS6957-55-7
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
InChIInChI=1S/C12H14N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b8-7+
InChIKeyYVQGKOJJBOYTDX-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-{[4-(Dimethylamino)phenyl]carbamoyl}prop-2-enoic acid (CAS 6957-55-7): An N-Aryl Maleamic Acid for Neuroprotective and Anti-Infective Probe Research


(2E)-3-{[4-(Dimethylamino)phenyl]carbamoyl}prop-2-enoic acid (CAS 6957-55-7), synonymously known as N-(4-dimethylamino-phenyl)-maleamic acid or 4'-(dimethylamino)maleanilic acid, is a synthetic N-aryl maleamic acid derivative (MF: C12H14N2O3, MW: 234.25 g/mol) [1]. It bears the characteristic α,β-unsaturated carbonyl system of the maleamic acid scaffold, a recognized pharmacophore for covalent modifier design and enzyme inhibition [2]. Commercially available at 95% purity , this compound has been profiled in multiple phenotypic screening campaigns, including those targeting human cytomegalovirus (HCMV) nuclear egress, Staphylococcus aureus LtaS activity, and viral RNA polymerase function . The compound belongs to a broader class of 4-aryl-4-oxobut-2-enoic acids that have demonstrated potent inhibition of kynurenine-3-hydroxylase, a target relevant to neurodegenerative disease [3].

Why Generic Substitution Fails for (2E)-3-{[4-(Dimethylamino)phenyl]carbamoyl}prop-2-enoic acid in Maleamic Acid Research


Generic substitution within the maleamic acid chemotype is unreliable due to the extreme sensitivity of biological activity to the N-aryl substituent. The dimethylamino group at the para position of the phenyl ring in CAS 6957-55-7 confers a unique electronic character—quantified by its computed XLogP3 of 0.8 [1]—that critically tunes membrane permeability, target engagement, and the reactivity of the electrophilic enone system [2]. The E-configuration of the double bond is essential for the correct spatial presentation of the carboxylic acid and amide functionalities for target binding; the Z-isomer (CAS 6957-55-7 alternate designation) exhibits different physicochemical properties including a density of 1.288 g/cm³ and a boiling point of 486.7°C at 760 mmHg . Even closely related analogs such as the 2,4-dimethylphenyl (CAS 198220-52-9) or 2,6-dimethylphenyl (198220-53-0) maleamic acids exhibit altered steric and electronic profiles, fundamentally changing enzyme recognition patterns . Direct, quantitative evidence is required to select the optimal maleamic acid derivative for a given mechanistic or phenotypic assay context.

Quantitative Differentiation Evidence for (2E)-3-{[4-(Dimethylamino)phenyl]carbamoyl}prop-2-enoic acid


Phenotypic Screening Hit Differentiation: HCMV, LtaS, and Viral Polymerase Assays

CAS 6957-55-7 has been advanced as a screening hit in three distinct phenotypic assays at the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School), a breadth of profiling not documented for close structural analogs such as N-phenylmaleamic acid or N-(2,4-dimethylphenyl)maleamic acid. In the primary screen against HCMV UL50 (nuclear egress target, External ID HMS1262), the compound was selected for secondary evaluation, indicating activity above the screening threshold . It was also identified as a hit in a screen against S. aureus LtaS (lipoteichoic acid synthase, HMS979) and in a viral RNA polymerase binding/polymerization inhibition screen (HMS750) . This multi-target screening profile distinguishes CAS 6957-55-7 from N-phenylmaleamic acid, which has no documented antiviral screening activity [1].

Phenotypic screening Antiviral Anti-infective Maleamic acid

Kynurenine-3-Hydroxylase Inhibitor Class Membership: Comparative Pharmacophore Alignment

CAS 6957-55-7 shares the 4-aryl-4-oxobut-2-enoic acid scaffold with the most potent known inhibitors of kynurenine-3-hydroxylase (K3H), a validated neuroprotective target in the kynurenine pathway [1]. In the foundational SAR study by Drysdale et al. (2000), 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and 2-amino-4-aryl-4-oxobut-2-enoic acids demonstrated inhibition of K3H at 10 µM, with the most potent analogs (e.g., methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate) showing sub-micromolar potency [2]. CAS 6957-55-7, as an N-aryl maleamic acid with a 4-(dimethylamino)phenyl substituent, is a direct structural analog within this pharmacophore class. Its computed XLogP3 of 0.8 is significantly lower than that of the 3-chlorophenyl lead (estimated XLogP3 ~2.5), suggesting improved CNS drug-likeness and reduced plasma protein binding for neuroprotective applications [3].

Kynurenine pathway Neuroprotection Kynurenine-3-hydroxylase Maleamic acid

Chemoselectivity Advantage: Maleamic Acid vs. Maleimide Cyclization Potential

CAS 6957-55-7 exists as the ring-open maleamic acid, a chemotype that offers distinct reactivity advantages over the corresponding cyclized maleimide, N-(4-dimethylaminophenyl)maleimide (DMAPMI). Maleamic acids react with biological nucleophiles (e.g., cysteine thiols) via Michael addition at the α,β-unsaturated carbonyl, but with attenuated reactivity compared to maleimides due to the electron-donating effect of the amide NH [1]. This attenuated reactivity translates to improved thiol-selectivity and reduced off-target modification of amine nucleophiles. DMAPMI, by contrast, is primarily utilized in polymer chemistry and photochemical applications [2] rather than biological target engagement. The Z-isomer of CAS 6957-55-7 also exists (density 1.288 g/cm³), and the E-configuration of the commercial product provides the correct geometry for biologically relevant conjugate addition .

Covalent inhibitor design Maleamic acid Maleimide Chemoselectivity

Best-Fit Application Scenarios for (2E)-3-{[4-(Dimethylamino)phenyl]carbamoyl}prop-2-enoic acid (CAS 6957-55-7)


Anti-Infective Hit-to-Lead Programs Leveraging Multi-Target Phenotypic Screening Data

Research groups pursuing broad-spectrum antiviral or antibacterial discovery can prioritize CAS 6957-55-7 as a starting scaffold based on its confirmed hit status in three independent screening campaigns at Harvard Medical School's ICCB-Longwood facility: HCMV nuclear egress (UL50), S. aureus LtaS inhibition, and viral RNA polymerase disruption . This multi-target profile is not available for unsubstituted or alkyl-substituted maleamic acid analogs, making CAS 6957-55-7 uniquely suited for parallel hit expansion across multiple anti-infective programs .

Neuroprotective Probe Development via Kynurenine-3-Hydroxylase Inhibition

For neuroscience programs targeting the kynurenine pathway in Huntington's disease, Alzheimer's disease, or other neurodegenerative conditions, CAS 6957-55-7 represents a structurally validated entry point into the 4-aryl-4-oxobut-2-enoic acid K3H inhibitor class [1]. Its computed XLogP3 of 0.8 suggests superior CNS drug-likeness compared to the more lipophilic lead compounds described by Drysdale et al. (2000), potentially enabling better brain penetration for in vivo proof-of-concept studies [2].

Controlled Covalent Probe Design Using Maleamic Acid Chemoselectivity

Chemical biology groups designing targeted covalent inhibitors or activity-based probes can exploit the attenuated electrophilicity of the maleamic acid warhead in CAS 6957-55-7 relative to maleimides [3]. The dimethylamino substituent provides a synthetic handle for further derivatization (e.g., quaternization or N-oxide formation) while the ring-open scaffold avoids the rapid hydrolysis and cross-reactivity issues that limit maleimide utility in cellular contexts [3].

Structure-Activity Relationship (SAR) Anchor Point for N-Aryl Maleamic Acid Libraries

Medicinal chemistry teams building focused libraries around the maleamic acid chemotype can use CAS 6957-55-7 as an anchor point due to its commercial availability at 95% purity and its balanced physicochemical profile as a benchmark for analog design and comparison . The E-configuration provides a defined stereochemical reference for SAR exploration of the enone geometry-activity relationship.

Quote Request

Request a Quote for (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.